REACTION_SMILES
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[CH3:22][OH:23].[N+:13](=[O:14])([O-:15])[CH:16]=[C:17]([S:18][CH3:19])[S:20][CH3:21].[n:1]1[cH:2][cH:3][c:4]([CH2:7][NH:8][CH2:9][CH2:10][CH2:11][NH2:12])[cH:5][cH:6]1>>[n:1]1[cH:2][cH:3][c:4]([CH2:7][N:8]2[CH2:9][CH2:10][CH2:11][NH:12][C:17]2=[CH:16][N+:13](=[O:14])[O-:15])[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC(=C[N+](=O)[O-])SC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCNCc1ccncc1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])C=C1NCCCN1Cc1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |